molecular formula C4H2Cl2N2O B1418189 5,6-Dichloropyrimidin-4-ol CAS No. 88982-91-6

5,6-Dichloropyrimidin-4-ol

Cat. No.: B1418189
CAS No.: 88982-91-6
M. Wt: 164.97 g/mol
InChI Key: KBPOBVJWKRFZIG-UHFFFAOYSA-N
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Description

5,6-Dichloropyrimidin-4-ol (CAS: 88982-91-6) is a chlorinated pyrimidine derivative with the molecular formula C₄H₂Cl₂N₂O and a molecular weight of 164.98 g/mol . Its structure features chlorine atoms at the 5- and 6-positions of the pyrimidine ring and a hydroxyl group at the 4-position. This compound is widely utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity, particularly in nucleophilic substitution reactions. Its dichloro substitution pattern enhances electrophilicity at adjacent positions, making it a versatile precursor for further functionalization .

Preparation Methods

Preparation of Related Compounds

Preparation of 4,6-Dichloropyrimidine

4,6-Dichloropyrimidine can be prepared by reacting 4,6-Dihydroxypyrimidine with phosgene in the presence of a suitable base, such as dimethylaniline or diisopropylethylamine, in solvents like dichloromethane or acetonitrile. The reaction conditions typically involve temperatures between 0°C to 120°C, with the phosgene added at the beginning of the process.

Reagents Conditions Yield
4,6-Dihydroxypyrimidine, Phosgene, Dimethylaniline 0°C to 120°C, 1 to 30 hours Not specified

Preparation of 2,5-Diamino-4,6-dichloropyrimidine

2,5-Diamino-4,6-dichloropyrimidine is synthesized from 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride using phosphorus oxychloride and a quaternary ammonium chloride as a solvent. The reaction is typically carried out at elevated temperatures (around 100°C) for extended periods (24-30 hours).

Reagents Conditions Yield
2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride, Phosphorus oxychloride, Tetraethylammonium chloride 100°C, 24-30 hours Up to 65%

Preparation of 4,6-Dichloropyrimidine-5-carbaldehyde

This compound is prepared by reacting 4,6-Dihydroxypyrimidine with phosphorus oxychloride and N,N-Dimethylformamide (DMF) at low temperatures, followed by refluxing. The yield is reported to be around 68%.

Reagents Conditions Yield
4,6-Dihydroxypyrimidine, Phosphorus oxychloride, DMF 0°C to reflux, several hours 68%

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloropyrimidin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines with different functional groups.

    Oxidation and Reduction: Products include oxo derivatives and dihydro derivatives of this compound.

Scientific Research Applications

Pharmaceutical Applications

5,6-Dichloropyrimidin-4-ol serves as a precursor for various pharmaceutical compounds. Its derivatives have been studied for their biological activities, including:

  • Antiviral Activity : Compounds derived from this compound have shown potential as antiviral agents. For instance, studies indicate that pyrimidine derivatives can inhibit viral replication mechanisms .
  • Anticancer Properties : Research highlights the effectiveness of pyrimidine analogs in targeting specific cancer pathways. For example, certain derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial for lung cancer treatment .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, showing promise against various bacterial strains and fungi .

Agrochemical Applications

In agriculture, this compound is utilized in the synthesis of agrochemicals. Its derivatives are employed as herbicides and fungicides due to their ability to disrupt biological processes in pests and pathogens. This application is critical for developing sustainable agricultural practices by providing effective crop protection solutions.

Synthetic Applications

This compound is instrumental in organic synthesis as an intermediate for producing complex molecules:

  • Synthesis of Heterocycles : The compound can undergo nucleophilic substitution reactions to form various heterocyclic compounds. For example, it has been used to synthesize 2-amino-pyrimidines through reaction with amines under mild conditions .
  • Building Block for Drug Development : It serves as a key building block in synthesizing more complex pharmaceuticals. The ability to modify its structure allows chemists to tailor compounds with desired pharmacological properties .

Case Study 1: Anticancer Agents

A study explored the synthesis of 4-amino derivatives from this compound that exhibited significant anticancer activity against lung cancer cell lines. The synthesized compounds demonstrated potent inhibition of cell proliferation and induced apoptosis through EGFR pathway modulation .

Case Study 2: Antiviral Compounds

Research focused on the antiviral activities of pyrimidine derivatives synthesized from this compound showed effective inhibition of hepatitis B virus (HBV) replication. The study highlighted the importance of structural modifications in enhancing antiviral efficacy .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
PharmaceuticalsAntiviral agents, anticancer drugsEffective against viral replication and cancer cell lines
AgrochemicalsHerbicides and fungicidesDisruption of biological processes in pests
Organic SynthesisIntermediate for heterocyclesVersatile building block for complex molecules

Mechanism of Action

The mechanism of action of 5,6-Dichloropyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The compound may also interact with nucleic acids, affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichloropyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Applications
5,6-Dichloropyrimidin-4-ol C₄H₂Cl₂N₂O 164.98 5-Cl, 6-Cl, 4-OH 88982-91-6 High reactivity for cross-coupling reactions; pharmaceutical intermediate
2,6-Dichloro-3H-pyrimidin-4-one C₄H₂Cl₂N₂O 164.98 2-Cl, 6-Cl, 4-keto 120977-94-8 Ketone group increases hydrogen-bonding potential; used in kinase inhibitors
4,6-Dichloropyrimidin-2(1H)-one C₄H₂Cl₂N₂O 164.98 4-Cl, 6-Cl, 2-keto 6297-80-9 Tautomerizes between keto and enol forms; agrochemical precursor
4,6-Dichloro-2-(methylthio)pyrimidine C₅H₄Cl₂N₂S 207.07 4-Cl, 6-Cl, 2-SCH₃ 6299-25-8 Methylthio group enhances lipophilicity; herbicide intermediate

Key Insights :

  • Positional Effects : The placement of chlorine and hydroxyl/keto groups significantly alters reactivity. For instance, this compound’s hydroxyl group enables hydrogen bonding, while 2,6-Dichloro-3H-pyrimidin-4-one’s ketone group favors tautomerization .
  • Substituent Influence : The methylthio group in 4,6-Dichloro-2-(methylthio)pyrimidine increases hydrophobicity, making it more suitable for lipid-rich environments in agrochemicals .

Phenyl-Substituted Pyrimidin-4-ol Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Applications
6-(Chloromethyl)-2-phenylpyrimidin-4-ol C₁₁H₁₀ClN₂O 236.67 2-Ph, 6-CH₂Cl, 4-OH N/A Chloromethyl group enables alkylation reactions; anticancer agent precursor
5,6-Diamino-2-phenylpyrimidin-4-ol C₁₀H₁₀N₄O 202.21 2-Ph, 5-NH₂, 6-NH₂, 4-OH 61595-45-7 Amino groups enhance solubility and DNA-binding capacity; antiviral research

Key Insights :

  • Amino Functionality: The diamino substitution in 5,6-Diamino-2-phenylpyrimidin-4-ol improves water solubility and interactions with biomolecular targets, such as viral enzymes .

Amino- and Alkyl-Substituted Pyrimidin-4-ol Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Applications
2-Dimethylamino-5,6-dimethylpyrimidin-4-ol C₈H₁₂N₃O 166.20 2-N(CH₃)₂, 5-Me, 6-Me, 4-OH N/A Dimethylamino group increases basicity; corrosion inhibitor
6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol C₁₀H₁₇N₃O₃ 227.26 6-NH₂, 5-(CH₂OEt)₂, 4-OH 7400-06-8 Diethoxyethyl chain improves metabolic stability; prodrug candidate

Key Insights :

  • Basicity and Solubility: The dimethylamino group in 2-Dimethylamino-5,6-dimethylpyrimidin-4-ol elevates pKa, enhancing solubility in acidic media .
  • Prodrug Potential: The diethoxyethyl substituent in 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol can be hydrolyzed in vivo, releasing active metabolites .

Pyridine vs. Pyrimidine Derivatives

While pyrimidines (6-membered ring with two nitrogen atoms) are compared above, pyridine derivatives (6-membered ring with one nitrogen) exhibit distinct properties. For example, 4-Chloro-5-fluoro-2-methylpyridine (CAS: N/A, ) has a single nitrogen, reducing ring electronegativity compared to pyrimidines. This structural difference impacts bioavailability and reactivity in medicinal chemistry applications .

Biological Activity

5,6-Dichloropyrimidin-4-ol is a synthetic compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a pyrimidine ring with two chlorine atoms at positions 5 and 6 and a hydroxyl group at position 4. The synthesis of this compound typically involves nucleophilic aromatic substitution reactions, which allow for the introduction of various substituents that can modulate its biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antimicrobial properties. A study highlighted that pyrimidine derivatives can inhibit the growth of various bacteria and fungi, such as Escherichia coli and Candida albicans, suggesting potential applications in treating infections .

2. Antitumor Properties

The compound has shown promise in cancer research, particularly in inhibiting tumor cell proliferation. For instance, studies have reported that certain pyrimidine derivatives can act as inhibitors of key enzymes involved in cancer cell metabolism, thereby reducing tumor growth .

3. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on specific enzymes. Notably, it has been tested as an inhibitor of adenosine kinase (AdK), which plays a crucial role in cellular energy metabolism and signaling pathways . The inhibition of AdK can lead to increased levels of adenosine, potentially providing therapeutic benefits in conditions like epilepsy.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various pyrimidine derivatives, this compound was included among tested compounds. Results demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values indicating its potential as an effective antimicrobial agent .

Case Study 2: Antitumor Activity

A separate investigation into the antitumor activity of this compound revealed its effectiveness in inhibiting the proliferation of HeLa cells (cervical cancer cell line). The study utilized various concentrations of the compound and measured cell viability through MTT assays. The results indicated a dose-dependent reduction in cell viability, supporting further exploration into its use as a chemotherapeutic agent .

Research Findings Summary

The following table summarizes key findings regarding the biological activities of this compound:

Activity Type Target Organism/Enzyme Effect Reference
AntimicrobialE. coli, S. aureusInhibition of growth
AntifungalC. albicansInhibition of growth
AntitumorHeLa cellsReduced cell viability
Enzyme InhibitionAdenosine kinaseIncreased adenosine levels

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6-Dichloropyrimidin-4-ol, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : Synthesis typically starts with halogenated pyrimidine precursors. For example, hydrolysis of 4,6-dichloro-2-phenylpyrimidine under reflux with 3 N NaOH (8 hours) yields chlorinated pyrimidinols, with careful acidification (pH 2–4) to isolate the product . Purification via recrystallization or column chromatography is recommended. Adjusting reaction time, temperature, and stoichiometry of nucleophiles (e.g., amines, alkoxides) can optimize regioselectivity and purity .

Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • Elemental analysis (to validate empirical formulas; e.g., Anal. Calcd for C₄H₃Cl₂N₂O: C 27.9%, H 1.8%) .
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and hydrogen bonding.
  • HPLC-MS for purity assessment and detection of byproducts.
  • X-ray crystallography for definitive structural elucidation .

Q. How can researchers address solubility challenges during in vitro assays involving this compound?

  • Methodological Answer : Employ co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation. For biological testing, validate solvent compatibility with negative controls to exclude artifacts .

Advanced Research Questions

Q. How does the electronic environment of the pyrimidine ring influence regioselectivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing effects of Cl substituents at positions 5 and 6 direct nucleophilic attack to the more electrophilic C4 hydroxyl group. Computational tools (DFT calculations) can map electrostatic potential surfaces to predict reactivity. Experimental validation via competitive reactions with varying nucleophiles (e.g., amines vs. thiols) can clarify regiochemical outcomes .

Q. What strategies resolve discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer : Standardize assays (e.g., MIC determination against reference microbial strains) and include positive controls (e.g., known kinase inhibitors). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm mechanisms. Meta-analyses of structure-activity relationships (SAR) across studies can identify critical substituents influencing activity .

Q. How can computational chemistry predict metabolic pathways and toxicity profiles of this compound?

  • Methodological Answer : Apply in silico tools:

  • ADMET predictors (e.g., SwissADME) to estimate bioavailability and hepatotoxicity.
  • Molecular docking (AutoDock Vina) to identify potential off-target interactions.
  • QSAR models trained on chlorinated pyrimidine datasets to forecast metabolic products (e.g., hydroxylation, dechlorination) .

Q. What experimental approaches determine the prototropic equilibrium of this compound in aqueous solutions?

  • Methodological Answer : Use pH-dependent techniques:

  • UV-Vis spectroscopy to track absorbance shifts reflecting tautomeric states.
  • ¹H NMR titration (D₂O with variable pD) to observe proton exchange kinetics.
  • Potentiometric titration to calculate pKa values for hydroxyl and amino groups .

Q. How can reaction conditions be optimized to minimize dihaloelimination during functionalization of this compound?

  • Methodological Answer : Avoid high temperatures (>80°C) and strongly basic conditions to prevent dechlorination. Use mild catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings) and monitor reactions via TLC/GC-MS. Additives like KI can stabilize intermediates in SNAr reactions .

Q. Data Contradiction Analysis

Q. How to interpret conflicting reports on the anti-inflammatory efficacy of this compound derivatives?

  • Methodological Answer : Variability may arise from differences in:

  • Cell lines (e.g., RAW 264.7 vs. THP-1 macrophages).
  • Dosage ranges (subtoxic vs. suprapharmacologic concentrations).
  • Inflammatory stimuli (LPS vs. TNF-α).
    Replicate studies under harmonized protocols and use transcriptomics (RNA-seq) to identify conserved pathways (e.g., NF-κB suppression) .

Properties

IUPAC Name

4,5-dichloro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O/c5-2-3(6)7-1-8-4(2)9/h1H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPOBVJWKRFZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476040
Record name 5,6-Dichloropyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88982-91-6
Record name 5,6-Dichloropyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dichloropyrimidin-4-ol
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Retrosynthesis Analysis

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